Atorvastatin Lactam Phenanthrene Calcium Salt

Overview

Description

Atorvastatin Lactam Phenanthrene Calcium Salt is a chemical compound that belongs to the family of atorvastatin calcium salts. It is a derivative of atorvastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is often used as an impurity reference material in pharmaceutical research and development .

Mechanism of Action

Target of Action

Atorvastatin Lactam Phenanthrene Calcium Salt, also known as Atorvastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Atorvastatin competitively inhibits HMG-CoA Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid . This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . By inhibiting this enzyme, Atorvastatin reduces the production of these lipids, thereby lowering their levels in the body .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by Atorvastatin disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol and other lipids . This leads to a decrease in the levels of LDL, sometimes referred to as “bad cholesterol”, and VLDL . The reduction in these lipid levels ultimately reduces the risk of cardiovascular disease .

Pharmacokinetics

Atorvastatin is administered orally and is rapidly and well-absorbed. It has a weak and variable oral bioavailability . The apparent clearance (CL/F) of Atorvastatin can be estimated through population pharmacokinetic modeling . Genetic polymorphisms, such as the SLCO1B1c.521T>C single-nucleotide polymorphism (SNP), can influence the pharmacokinetics of Atorvastatin .

Result of Action

The primary result of Atorvastatin’s action is a significant reduction in LDL and total cholesterol levels . Clinical studies have shown that Atorvastatin reduces LDL-C and total cholesterol by 36-53% . This reduction in lipid levels leads to a decreased risk of cardiovascular events, such as myocardial infarction and stroke .

Action Environment

The action of Atorvastatin can be influenced by various environmental factors. For instance, genetic factors such as the presence of certain SNPs can affect the drug’s pharmacokinetics and, consequently, its efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Lactam Phenanthrene Calcium Salt involves several steps, starting from the construction of the pyrrole ring. The most prominent synthesis route involves the condensation of an elaborated 1,4-diketone with a fully protected side chain amine . Key improvements in the synthesis process include isolating the pure product of the ketal deprotection step as a crystalline solid and using an ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step .

Industrial Production Methods: Industrial production of this compound is typically carried out on a multi-kilogram scale. The process involves high-yielding synthesis methods that afford product purities greater than 99.5%. The production process is designed to be efficient and operationally simple, facilitating the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: Atorvastatin Lactam Phenanthrene Calcium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Atorvastatin Lactam Phenanthrene Calcium Salt has a wide range of scientific research applications. It is used in pharmaceutical research as an impurity reference material to study the stability and purity of atorvastatin formulations . Additionally, it is used in the development of analytical methods for the determination of atorvastatin and its impurities in tablets .

Comparison with Similar Compounds

Atorvastatin Lactam Phenanthrene Calcium Salt is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other atorvastatin derivatives such as Atorvastatin Sodium Salt, Atorvastatin Methyl Ester, and Atorvastatin-d5 Calcium Salt . These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Biological Activity

Atorvastatin Lactam Phenanthrene Calcium Salt (ALP) is a derivative of atorvastatin, a well-known HMG-CoA reductase inhibitor commonly used for lowering cholesterol levels and reducing cardiovascular risk. This article delves into the biological activity of ALP, focusing on its pharmacokinetics, pharmacodynamics, and clinical implications based on diverse research findings.

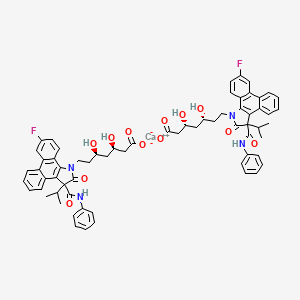

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 577.67 g/mol. Its structure is characterized by the presence of a lactam ring and phenanthrene moiety, which may influence its biological activity compared to other atorvastatin forms.

Pharmacokinetics

Absorption and Metabolism:

Atorvastatin is rapidly absorbed after oral administration, with a bioavailability of about 14% due to extensive first-pass metabolism. The lactam form exhibits similar pharmacokinetic properties but may have altered absorption characteristics due to its unique structure. The primary metabolic pathway involves cytochrome P450 3A4, leading to several active metabolites that contribute to atorvastatin's efficacy in lowering cholesterol levels .

Clearance Studies:

A population pharmacokinetic study indicated that atorvastatin clearance (CL/F) can be influenced by genetic factors such as the SLCO1B1 polymorphism. Patients with lower CL/F values were at increased risk for myalgia, highlighting the importance of personalized medicine in atorvastatin therapy .

Toxicity and Side Effects

Muscle-Related Adverse Events:

Atorvastatin is associated with muscle-related side effects, including myalgia and elevated creatine kinase (CK) levels. A study reported that approximately 8.6% of patients experienced myalgia during treatment . The lactam form may exhibit similar or differing toxicity profiles based on its metabolic pathways.

Long-Term Safety:

Long-term studies indicate that atorvastatin is generally well-tolerated; however, monitoring for liver enzyme elevations and muscle toxicity remains crucial during therapy .

Case Studies

-

Case Study on Efficacy:

A clinical trial involving patients with familial hypercholesterolemia demonstrated that atorvastatin significantly reduced LDL-C levels by an average of 50% after 12 weeks of treatment with doses ranging from 10 mg to 80 mg daily . This efficacy supports the potential use of ALP in similar patient populations. -

Genetic Influence on Response:

A study focusing on genetic polymorphisms affecting atorvastatin metabolism revealed that patients with certain SNPs had altered drug clearance rates and varied responses to treatment, emphasizing the need for personalized approaches in prescribing ALP .

Properties

IUPAC Name |

calcium;(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H33FN2O6.Ca/c2*1-19(2)33(31(41)35-21-8-4-3-5-9-21)29-25-11-7-6-10-24(25)27-16-20(34)12-13-26(27)30(29)36(32(33)42)15-14-22(37)17-23(38)18-28(39)40;/h2*3-13,16,19,22-23,37-38H,14-15,17-18H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*22-,23-,33?;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFGWWRGRQICGY-SSRQMRPGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H64CaF2N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747057 | |

| Record name | Calcium bis{(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-dibenzo[e,g]indol-1-yl]-3,5-dihydroxyheptanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1183.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148127-12-2 | |

| Record name | Calcium bis{(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-dibenzo[e,g]indol-1-yl]-3,5-dihydroxyheptanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.